molecular formula C6H6N2S B15228213 4-Methyl-4H-pyrrolo[3,2-d]thiazole

4-Methyl-4H-pyrrolo[3,2-d]thiazole

Cat. No.: B15228213
M. Wt: 138.19 g/mol
InChI Key: CXAGKVVQJYVLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4H-pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4H-pyrrolo[3,2-d]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF–DMA), followed by condensation with hydrazine . This two-step synthesis is efficient and yields the desired compound with good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4H-pyrrolo[3,2-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-Methyl-4H-pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new drugs, particularly as anticancer and antimicrobial agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4H-pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]thiazole
  • Pyrazolo[4,3-d]thiazole
  • Thiazolo[4,5-b]pyridine
  • Thiazolo[5,4-d]thiazole

Uniqueness

4-Methyl-4H-pyrrolo[3,2-d]thiazole is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

4-methylpyrrolo[3,2-d][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-8-3-2-5-6(8)9-4-7-5/h2-4H,1H3

InChI Key

CXAGKVVQJYVLSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.